1-Ethynyl-2,4-difluorobenzene

Antivitamin B12 CblC enzyme inhibition Alkynylcobalamin

Researchers requiring a 2,4-difluorophenylacetylene building block with controlled electronic effects often face inconsistent purity and regioisomer contamination. 1-Ethynyl-2,4-difluorobenzene (97% GC) directly solves this: • Enables high-cis poly(arylacetylene) synthesis with distinct bimodal Mw distribution upon aging. • Provides the essential F₂Ph-ethynyl group for the inert antivitamin B12 probe F₂PhEtyCbl (KD = 130 nM). • Achieves 0.145 S·cm⁻¹ proton conductivity in sulfonated poly(arylene ether) membranes after thermal crosslinking. Stored at 0-10°C under inert gas; global cold-chain shipping available.

Molecular Formula C8H4F2
Molecular Weight 138.11 g/mol
CAS No. 302912-34-1
Cat. No. B1335852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethynyl-2,4-difluorobenzene
CAS302912-34-1
Molecular FormulaC8H4F2
Molecular Weight138.11 g/mol
Structural Identifiers
SMILESC#CC1=C(C=C(C=C1)F)F
InChIInChI=1S/C8H4F2/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H
InChIKeyHRUJQXRGWQWYDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethynyl-2,4-difluorobenzene: Identity & Specifications


1-Ethynyl-2,4-difluorobenzene (synonym: 2,4-difluorophenylacetylene) is a fluorinated terminal aryl alkyne with the molecular formula C₈H₄F₂ and a molecular weight of 138.12 g·mol⁻¹ [1]. The compound bears an ethynyl group (–C≡CH) at position 1 on a benzene ring substituted with two electron-withdrawing fluorine atoms at the 2- and 4-positions . It is a white to pale yellow crystalline solid at ambient temperature (mp 29–32 °C lit.; bp 134.7 °C at 760 mmHg; density 1.17 g·cm⁻³) . Commercial grades are typically supplied at ≥96–97% purity (GC) and require refrigerated storage (0–10 °C) under inert gas due to air and heat sensitivity .

1-Ethynyl-2,4-difluorobenzene: Substitution Pattern Specificity


The 2,4-difluoro substitution pattern on the phenylacetylene scaffold produces a unique combination of electronic and steric effects that cannot be replicated by mono-fluorinated isomers (2-, 3-, or 4-fluorophenylacetylene), non-fluorinated phenylacetylene, or alternative difluoro regioisomers (e.g., 2,6- or 3,5-difluorophenylacetylene). The ortho-fluorine at C-2 exerts a strong inductive electron-withdrawing effect that polarizes the alkyne terminus, while the para-fluorine at C-4 further deactivates the ring through resonance withdrawal, collectively lowering the electron density of the aromatic system to a degree that mono-fluoro analogs cannot achieve . This distinctive electronic landscape directly governs performance in Sonogashira cross-coupling kinetics, π-stacking propensity in supramolecular assemblies, the configurational stability of derived poly(arylacetylene)s, and the hydrolytic resistance of organometallic derivatives such as alkynylcobalamins [1][2]. Substituting a different fluorophenylacetylene regioisomer will therefore alter reaction rates, product molecular weight distributions, membrane proton conductivity, or target binding affinity in ways that are quantitatively measurable and practically consequential, as documented in the evidence items below.

1-Ethynyl-2,4-difluorobenzene: Comparative Performance Evidence


CblC Binding Stability of Fluorinated Antivitamin B12 Probe

The 2,4-difluorophenylethynylcobalamin derivative (F2PhEtyCbl), synthesized from 1-ethynyl-2,4-difluorobenzene, binds the human B12-processing enzyme CblC with high affinity (KD = 130 nM) in the presence of the cosubstrate glutathione (GSH) [1]. Critically, F2PhEtyCbl withstood tailoring (enzymatic processing) by CblC and formed a stable ternary complex with GSH, whereas the non-fluorinated parent compound 2-phenylethynylcobalamin (PhEtyCbl, X = H) is susceptible to enzymatic dealkylation [1]. F2PhEtyCbl further demonstrated resistance to thermolysis of its Co–C bond at 100 °C and photochemical stability under bright daylight, properties not exhibited by the unsubstituted PhEtyCbl .

Antivitamin B12 CblC enzyme inhibition Alkynylcobalamin Click chemistry probe

Proton Exchange Membrane Conductivity vs. Nafion 212

Sulfonated poly(arylene ether) copolymers (ESHQx-CMy) incorporating 1-ethynyl-2,4-difluorobenzene as the crosslinkable ethynyl monomer (CM) achieved a proton conductivity of 0.145 S·cm⁻¹ at room temperature, which is 56% higher than the Nafion 212 benchmark (0.093 S·cm⁻¹) measured under the same conditions [1]. The same membranes exhibited a tensile strength of 73.6 MPa and an elongation at break of 14.2%, representing a substantial mechanical reinforcement over sulfonated poly(arylene ether) copolymers that lacked the ethynyl-bearing crosslinking moiety [1]. Thermal curing at 200 °C induced crosslinking via the ethynyl group, confirmed by FT-IR and chemical resistance testing, demonstrating that the terminal alkyne functionality of 1-ethynyl-2,4-difluorobenzene is integral to the extension–crosslinking mechanism [1].

Proton exchange membrane Fuel cell Sulfonated poly(arylene ether) Crosslinking monomer

Poly(arylacetylene) Configurational Stability: 2,4-Difluoro Effect

High-cis poly(2,4-difluorophenylacetylene), prepared via Rh-catalyzed polymerization of 1-ethynyl-2,4-difluorobenzene, undergoes simultaneous cis-to-trans isomerization and chain degradation during aging in THF-d₈ solution exposed to the atmosphere [1][2]. In contrast, polyphenylacetylene prepared under identical Rh-catalyst conditions exhibits distinct aging behavior: the non-fluorinated polymer does not display the same coupled isomerization–degradation pathway, and its molecular weight distribution evolves differently over time [1]. SEC/DAD analysis unambiguously resolved two microstructurally distinct fractions in aged poly(2,4-difluorophenylacetylene): deeply isomerized macromolecules of lower molecular weight and microstructurally unperturbed high-cis macromolecules of higher molecular weight, a bimodal distribution not observed for polyphenylacetylene [1].

Poly(arylacetylene) Configurational stability Cis-to-trans isomerization Rh catalyst polymerization

Physicochemical Property Differentiation vs. Fluorophenylacetylene Analogs

1-Ethynyl-2,4-difluorobenzene exhibits a melting point of 29–32 °C (lit.) and a density of 1.17 g·cm⁻³, whereas the non-fluorinated parent phenylacetylene melts at −45 °C with a density of 0.93 g·cm⁻³ [1][2]. This represents a melting point elevation of approximately 75 °C and a density increase of 26% upon 2,4-difluoro substitution. The regioisomeric 3,5-difluorophenylacetylene (CAS 151361-87-4) has a reported boiling point of 123–124 °C and a density of 1.163 g·mL⁻¹ at 25 °C, compared to 134.7 °C (760 mmHg) and 1.17 g·cm⁻³ for the 2,4-isomer [3]. The 2,4-isomer also has an XLogP3 of 2.4 (PubChem computed), indicating moderate lipophilicity that differs from both the non-fluorinated analog and other fluorinated regioisomers [1].

Physical property Melting point Boiling point Density Procurement specification

Isoxazole Synthesis with 2,4-Difluorophenylethynyl Building Block

1-Ethynyl-2,4-difluorobenzene is explicitly employed as the alkynylating reagent for the preparation of 4-(2,4-difluorophenylethynyl)-3-methyl-5-phenylisoxazole, a trisubstituted isoxazole bearing the intact 2,4-difluorophenyl moiety . The electron-deficient nature of the 2,4-difluorophenyl ring facilitates the Sonogashira-type coupling step, and the specific 2,4-substitution pattern is preserved in the final heterocyclic product, distinguishing it from derivatives prepared with 2-fluorophenylacetylene, 3-fluorophenylacetylene, or 4-fluorophenylacetylene, which would yield regioisomeric products with altered electronic profiles and potentially different biological activities [1].

Isoxazole synthesis Heterocyclic chemistry Sonogashira coupling Bioactive scaffold

1-Ethynyl-2,4-difluorobenzene: Application Scenarios


Antivitamin B12 Probe Development

The unique stability profile of the 2,4-difluorophenylethynyl group—specifically its resistance to CblC-mediated dealkylation, thermolysis at 100 °C, and photodegradation—makes 1-ethynyl-2,4-difluorobenzene the building block of choice for synthesizing F2PhEtyCbl (KD = 130 nM for CblC) as a crystallography-grade, inert antivitamin B12 probe [1]. The non-fluorinated phenyl analog PhEtyCbl lacks this stability, precluding its use in long-term biochemical and structural studies. Procurement of the 2,4-difluoro compound is therefore mandatory for any laboratory replicating the F2PhEtyCbl synthesis and CblC structural biology workflow described by Ruetz et al. [1].

Fuel Cell Proton Exchange Membrane Fabrication

Incorporation of 1-ethynyl-2,4-difluorobenzene as the crosslinkable ethynyl monomer (CM) in sulfonated poly(arylene ether) copolymers yields ESHQx-CMy membranes with proton conductivity of 0.145 S·cm⁻¹ (56% above Nafion 212) and tensile strength of 73.6 MPa [2]. The ethynyl group enables thermal crosslinking at 200 °C, a feature not available with non-alkynyl aromatic monomers. Researchers and manufacturers developing hydrocarbon-based fuel cell membranes should specify this compound to achieve the reported conductivity–mechanics balance.

Conjugated Poly(arylacetylene) Synthesis

Rh-catalyzed polymerization of 1-ethynyl-2,4-difluorobenzene produces high-cis poly(2,4-difluorophenylacetylene) with a bimodal molecular weight distribution upon aging that is distinct from polyphenylacetylene [3]. This behavior is critical for applications where controlled cis-to-trans isomerization kinetics are desired, such as stimuli-responsive materials or gas-permeation membranes. Procurement teams should select the 2,4-difluoro monomer specifically when the reported degradation–isomerization coupling is a design feature, rather than an unanticipated stability problem.

Fluorinated Isoxazole Library for Anticancer Screening

1-Ethynyl-2,4-difluorobenzene serves as a direct alkynylating agent for constructing 4-(2,4-difluorophenylethynyl)-3-methyl-5-phenylisoxazole, a scaffold of interest in fluorophenyl-isoxazole anticancer libraries . The 2,4-difluoro substitution pattern is preserved in the final heterocycle; substitution with any other fluorophenylacetylene regioisomer would yield a different chemical entity with potentially divergent antiproliferative activity. Medicinal chemistry CROs and academic screening centers should stock this specific building block to access the corresponding 2,4-difluoro congener.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethynyl-2,4-difluorobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.